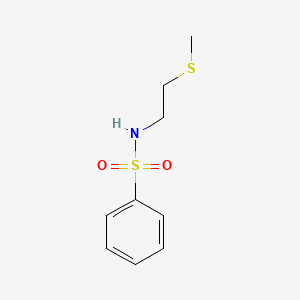

N-(2-(Methylthio)ethyl)benzenesulfonamide

Description

N-(2-(Methylthio)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a 2-(methylthio)ethylamine moiety. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . This compound’s structure combines a sulfonamide backbone with a sulfur-containing alkyl chain, which may enhance lipophilicity and influence pharmacokinetic behavior.

Properties

Molecular Formula |

C9H13NO2S2 |

|---|---|

Molecular Weight |

231.3 g/mol |

IUPAC Name |

N-(2-methylsulfanylethyl)benzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S2/c1-13-8-7-10-14(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

QVZQXHMMRBBVKY-UHFFFAOYSA-N |

Canonical SMILES |

CSCCNS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylthio)ethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-(methylthio)ethylamine. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

C6H5SO2Cl+H2NCH2CH2SCH3→C6H5SO2NHCH2CH2SCH3+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylthio)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(Methylthio)ethyl)benzenesulfonamide is a sulfonamide compound with a benzenesulfonamide moiety linked to a methylthioethyl group. It is of interest for its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound has potential applications in various fields. It exhibits biological activities, particularly as an inhibitor of certain enzymes. Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis . Compounds with similar structures can exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes, contributing to their therapeutic potential.

Pharmaceutical Applications

- Enzyme Inhibition this compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects. Molecular docking studies can provide insights into binding affinities and interactions at the molecular level.

- Antibacterial Properties Sulfonamides, including this compound, can inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis, thus exhibiting antibacterial properties .

- Anti-inflammatory and Analgesic Effects Compounds with similar structures to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory and analgesic effects.

- Antimycobacterial Activity Novel benzenesulfonamide derivatives, bearing substituted imidazoles, could be further explored as potential candidates for the further hit-to-lead optimization of novel antimycobacterial compounds .

Research Applications

- Molecular Interaction Studies Research on this compound's interactions with biological targets is crucial for understanding its mechanism of action.

- Versatility in Synthesis this compound demonstrates the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Mechanism of Action

The mechanism of action of N-(2-(Methylthio)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .

Comparison with Similar Compounds

Key Trends :

- Methylthio vs.

- Substituent Position : Para-substituents (e.g., CF₃ in ) increase steric and electronic effects, altering binding affinities in biological systems.

Physical and Spectroscopic Properties

Data from analogs suggest the following trends (Table 2):

Observations :

- Melting Points : Bulky substituents (e.g., trifluoromethyl ) correlate with higher melting points (>150°C), while flexible chains (e.g., hydroxyethyl ) lower them.

- NMR Signatures : Methylthio groups typically show protons at δ 2.4–2.6 (SCH₃) and δ 3.5–4.0 (CH₂-S), distinct from methoxy (δ 3.3–3.8) .

Biological Activity

N-(2-(Methylthio)ethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus species. The compound demonstrated significant inhibition of biofilm formation, which is crucial for pathogenic bacteria's virulence and resistance to treatment.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 8 | 84 |

| Staphylococcus epidermidis | 16 | 82 |

The minimum inhibitory concentration (MIC) values indicate that this compound effectively inhibits bacterial growth at relatively low concentrations. The biofilm inhibition percentages suggest its potential as a therapeutic agent against biofilm-associated infections .

2. Anticancer Activity

The compound's anticancer properties have been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicate that this compound exhibits significant cytotoxic effects.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

| HCT-116 | 9.8 |

The IC50 values reflect the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the respective cancer cell line .

Research indicates that this compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. Studies have shown that it can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation and increased apoptosis rates .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Variations in the substituents on the benzenesulfonamide core can enhance or diminish its biological efficacy. For instance, modifications to the methylthio group or the ethyl chain may result in different levels of activity against bacteria and cancer cells .

5. Case Studies

Several case studies have documented the use of this compound in experimental settings:

- Case Study 1 : In a model of bacterial infection, treatment with this compound resulted in a significant reduction in bacterial load and biofilm formation compared to untreated controls.

- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that this compound could synergize with existing chemotherapeutics, enhancing their efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(Methylthio)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis involves sulfonylation of 2-(methylthio)ethylamine with benzenesulfonyl chloride under basic conditions (e.g., NaOH, 0–5°C), followed by stirring at room temperature for 12–24 hours. Purification via recrystallization (ethanol/water, 3:1 v/v) yields >90% purity. Optimize stoichiometry (amine:sulfonyl chloride = 1:1.2) and maintain pH 8–9 to suppress hydrolysis .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Key Techniques :

Q. How can solubility and stability be evaluated under experimental conditions?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4) at 25°C; quantify via UV-Vis (λ = 230 nm). Typical solubility: ~2.5 mg/mL .

- Stability : Incubate in buffer (pH 2–9) at 37°C for 24 hours; monitor degradation by HPLC. Stable in pH 4–7 but hydrolyzes in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation from DMF/water (1:3 v/v) at 4°C under nitrogen. Critical parameters:

- Saturation: 0.2–0.5 M.

- Seeding: Introduce microcrystals to induce nucleation.

- Data collection: Use synchrotron radiation (λ = 0.71073 Å) at 100 K to resolve sulfur and methylthio groups. Refinement with SHELXL achieves R-factor <0.05 .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of benzenesulfonamide derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina with Sigma-1 receptor (PDB: 2VEU). Methylthio group shows hydrophobic interactions with Leu105 and Val120 .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate via leave-one-out cross-validation (R² >0.85) .

Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Assay Standardization : Use recombinant kinases (e.g., CDK2) with fixed ATP (1 mM) and enzyme concentration (10 nM). Compare IC50 values across studies .

- Off-Target Profiling : Screen against 50+ kinases via selectivity panels (e.g., Eurofins KinaseProfiler). Correlate cytotoxicity (MTT assay) with off-target hits .

Q. What strategies optimize metabolic stability in pharmacokinetic studies?

- Methodology :

- Liver Microsome Assay : Incubate with rat/human microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS. Methylthio substitution reduces CYP3A4-mediated oxidation .

- Prodrug Design : Introduce acetyl-protected amine groups to enhance oral bioavailability (tested in Sprague-Dawley rats) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 168–172°C vs. 152–154°C)?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2. Verify decomposition onset temperature.

- DSC : Endothermic peaks confirm purity. Impurities (e.g., residual solvent) lower observed mp; repurify via column chromatography (SiO2, ethyl acetate/hexane) .

Tables for Key Parameters

Table 1 : Optimized Synthetic Conditions

| Parameter | Value/Range | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), RT (prolonged) | |

| Solvent System | H2O/THF (1:1 v/v) | |

| Yield | 85–92% |

Table 2 : Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 | |

| R-factor | 0.041 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.